
Methyl 4-(2-(4-(trifluoromethyl)phenyl)morpholine-4-carbonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
The incorporation of fluorine atoms, including trifluoromethyl (CF₃) groups, significantly impacts pharmaceutical development. Methyl 4-(2-(4-(trifluoromethyl)phenyl)morpholine-4-carbonyl)benzoate (let’s call it “MTFM”) could serve as a potential drug candidate. Researchers explore its pharmacological properties, bioavailability, and interactions with biological targets. Further studies may focus on optimizing its efficacy, safety, and delivery mechanisms .
Anti-Inflammatory Agents
MTFM’s unique structure, including the trifluoromethyl group, suggests potential anti-inflammatory properties. Investigating its effects on inflammation pathways, cytokine regulation, and immune responses could lead to novel anti-inflammatory drugs. For instance, MTFM might play a role in controlling brain inflammation processes .
Catalysis and Organic Synthesis
Fluorinated compounds often exhibit remarkable reactivity in catalytic processes. Researchers may explore MTFM as a catalyst or ligand in various reactions. Its trifluoromethyl group could enhance reaction rates, selectivity, and stability. Additionally, MTFM-derived intermediates may find applications in the synthesis of other valuable molecules .
Materials Science and Electronics
Organofluorine compounds contribute to advanced materials, such as liquid crystals, polymers, and OLEDs (organic light-emitting diodes). MTFM’s unique fluorine-containing motif could be harnessed for designing functional materials with tailored properties. Researchers might investigate its role in enhancing electronic devices or as a building block for novel materials .
Agrochemicals and Pesticides
Fluorinated compounds play a crucial role in agrochemicals due to their stability and bioavailability. MTFM could be explored as a potential pesticide or herbicide. Researchers would assess its efficacy against pests, environmental impact, and safety for non-target organisms. The trifluoromethyl group might enhance its potency .
Pharmaceutical Imaging Agents
Fluorine-18 (¹⁸F) is widely used in positron emission tomography (PET) imaging. Incorporating MTFM into radiolabeled compounds could yield novel PET tracers. Researchers would investigate its biodistribution, pharmacokinetics, and specificity for imaging specific disease markers. The trifluoromethyl group could enhance tracer stability and binding affinity .
Eigenschaften
IUPAC Name |
methyl 4-[2-[4-(trifluoromethyl)phenyl]morpholine-4-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO4/c1-27-19(26)15-4-2-14(3-5-15)18(25)24-10-11-28-17(12-24)13-6-8-16(9-7-13)20(21,22)23/h2-9,17H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHHOIODUYZMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-(4-(trifluoromethyl)phenyl)morpholine-4-carbonyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

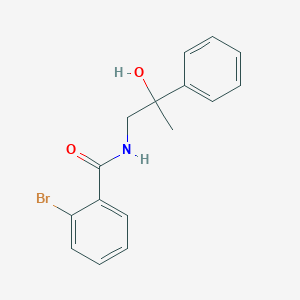
![N-(4-chloro-2-fluorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2666857.png)
![6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione](/img/structure/B2666858.png)




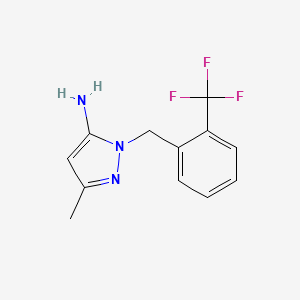
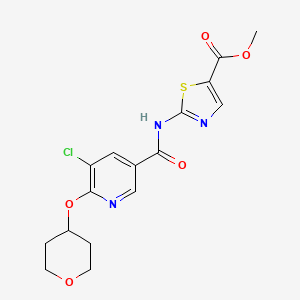

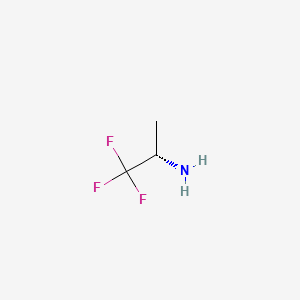
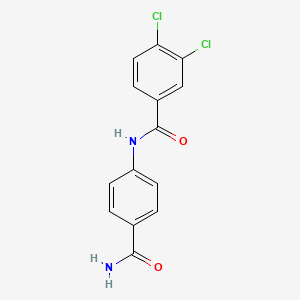
![N-[1-[3-(Trifluoromethyl)phenyl]ethyl]oxirane-2-carboxamide](/img/structure/B2666877.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2666878.png)